![molecular formula C16H16ClN5O5 B12894128 8-(4-Chlorophenyl)guanosine CAS No. 920984-06-1](/img/structure/B12894128.png)
8-(4-Chlorophenyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenyl)guanosine is a synthetic compound that belongs to the class of guanosine derivatives. It is characterized by the presence of a 4-chlorophenyl group attached to the eighth position of the guanosine molecule. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of 8-(4-Chlorophenyl)guanosine typically involves the Suzuki-Miyaura coupling reaction. This method uses 8-bromoguanosine as a starting material, which is then reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an aqueous solution, and the product is purified using chromatographic techniques .
Analyse Chemischer Reaktionen
8-(4-Chlorophenyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The 4-chlorophenyl group can undergo substitution reactions with different nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. .
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenyl)guanosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neuroprotection and cancer treatment.
Industry: It is used in the development of new materials and chemical processes
Vergleich Mit ähnlichen Verbindungen
8-(4-Chlorophenyl)guanosine can be compared with other guanosine derivatives such as:
- 8-Phenylguanosine
- 8-Methylguanosine
- 8-Bromoguanosine These compounds share similar structural features but differ in their substituent groups, which result in distinct chemical and biological properties. The presence of the 4-chlorophenyl group in this compound makes it unique, particularly in its interactions with molecular targets and its potential applications in research and industry .
Eigenschaften
920984-06-1 | |
Molekularformel |
C16H16ClN5O5 |
Molekulargewicht |
393.78 g/mol |
IUPAC-Name |
2-amino-8-(4-chlorophenyl)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H16ClN5O5/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)26)22(12)15-11(25)10(24)8(5-23)27-15/h1-4,8,10-11,15,23-25H,5H2,(H3,18,20,21,26)/t8-,10-,11-,15-/m1/s1 |
InChI-Schlüssel |
KRTSSBJEAUFYOQ-ORXWAGORSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.